Tetrahydroamentoflavone

Gout Hyperuricemia Xanthine Oxidase

Researchers developing next-gen XO inhibitors face a potency gap vs. allopurinol. THA bridges this with an IC50 of 92 nM, matching the clinical gold standard. • Potent XO inhibition: IC50=92 nM, Ki=0.982 μM; non-competitive mechanism ideal for gout & hyperuricemia programs • Unique SAR tool: saturated flavanone scaffold delivers superior anti-planktonic activity vs. oxidized analogs; distinct biofilm & carotenoid modulation • Translational anti-inflammation: COX-1 IC50=29.5 μM; in vivo efficacy comparable to ibuprofen ≥98% purity, yellow powder, with full analytical documentation. Standard global shipping.

Molecular Formula C30H22O10
Molecular Weight 542.5 g/mol
Cat. No. B12406782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydroamentoflavone
Molecular FormulaC30H22O10
Molecular Weight542.5 g/mol
Structural Identifiers
SMILESC1C(OC2=C(C(=CC(=C2C1=O)O)O)C3=C(C=CC(=C3)C4CC(=O)C5=C(C=C(C=C5O4)O)O)O)C6=CC=C(C=C6)O
InChIInChI=1S/C30H22O10/c31-15-4-1-13(2-5-15)24-12-23(38)29-21(36)10-20(35)27(30(29)40-24)17-7-14(3-6-18(17)33)25-11-22(37)28-19(34)8-16(32)9-26(28)39-25/h1-10,24-25,31-36H,11-12H2/t24-,25-/m0/s1
InChIKeyULTQJSQDLWNWTR-DQEYMECFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrahydroamentoflavone (THA) Overview


Tetrahydroamentoflavone (THA, CAS 48236-96-0, also known as Amentoflavanone) is a naturally occurring biflavonoid belonging to the class of biflavonoids and polyflavonoids, characterized by its 3′,8″-linked dimeric flavanone structure [1]. It is a hydrogenated derivative of the more common biflavonoid amentoflavone . THA is primarily isolated from the seeds of Semecarpus anacardium and various Selaginella species, and is recognized for its potent and specific inhibition of xanthine oxidase (XO), a key enzyme in uric acid production and inflammatory gout [2].

Why THA Cannot Be Substituted


Generic substitution among biflavonoids is scientifically unsound due to profound structure-activity relationships (SAR). While the class shares a dimeric flavone/flavanone core, the specific degree of oxidation and linkage patterns dictate pharmacological target engagement. For instance, the saturated flavanone units in tetrahydroamentoflavone confer a distinct chemical configuration compared to the fully oxidized flavone units in its analog amentoflavone [1]. This structural nuance translates directly into quantitative differences in antibacterial potency on planktonic cells and biofilm modulation [1], distinct membrane interaction profiles affecting bacterial carotenoid and menaquinone homeostasis [2], and a dramatically different (non-competitive/allosteric) binding mode for key therapeutic targets like Protein Tyrosine Phosphatase 1B [3]. Therefore, selecting THA is a specific, evidence-driven choice for applications where its unique hydrogenated scaffold is required for potency and target selectivity.

THA Head-to-Head Comparative Evidence


Xanthine Oxidase Inhibition vs. Allopurinol

In a direct head-to-head comparison, tetrahydroamentoflavone (THA) demonstrated a lower IC50 (92 nM) than the clinical gold standard allopurinol (100 nM) for inhibiting xanthine oxidase (XO). The kinetic analysis further revealed that while THA had a slightly higher Ki (0.982 μM) than allopurinol (0.612 μM), its potency on a molar basis was comparable or slightly superior [1]. This quantitative advantage is critical for researchers developing alternatives for gout or hyperuricemia where allopurinol's side effects or hypersensitivity are limiting factors.

Gout Hyperuricemia Xanthine Oxidase

Anti-Planktonic Activity vs. Biflavonoid Analogs

A comparative study evaluating the antibacterial activity of three biflavonoids from Schinus terebinthifolius found that tetrahydroamentoflavone (THAF) demonstrated the highest activity against planktonic cells. The activity was found to be strictly dependent on the chemical configuration and degree of oxidation, with THAF's unique hydrogenated structure conferring a significant advantage over its more oxidized analogs, agathisflavone (AGF) and amentoflavone (AMF) [1]. Additionally, THAF was the only compound noted to strongly influence both biofilm formation and composition.

Antimicrobial Biofilm Natural Products

COX-1 Inhibition Comparable to Ibuprofen In Vivo

In a multi-faceted study, tetrahydroamentoflavone (THA) showed selective inhibition of COX-1 with an IC50 of 29.5 μM, while achieving only 40.5% inhibition of COX-2 at 100 μg/mL [1]. Critically, this in vitro activity translated to in vivo efficacy. In a carrageenan-induced paw edema assay, THA produced a dose-dependent anti-inflammatory effect that was quantitatively comparable to that of ibuprofen, a standard non-steroidal anti-inflammatory drug (NSAID) [1]. This provides a key differentiator for researchers seeking COX-1 preferential inhibitors with proven in vivo activity.

Inflammation COX-1 Natural Anti-inflammatory

Distinct Bacterial Membrane Interaction

A 2023 study investigating the effects of flavonoids on bacterial membrane adaptation revealed a unique interaction profile for tetrahydroamentoflavone. While the monomeric flavonoid naringenin broadly impacted carotenoids, fatty acids, and menaquinones, and amentoflavone primarily decreased menaquinone content in Micrococcus luteus, tetrahydroamentoflavone's effect was predominantly centered on modulating bacterial carotenoids [1]. Furthermore, the study highlighted a 'noticeably different CCS value' for tetrahydroamentoflavone, confirming its distinct physicochemical interaction with the membrane environment compared to both the monomer naringenin and the oxidized dimer amentoflavone.

Membrane Biology Antibacterial Mechanism Structure-Activity Relationship

Allosteric PTP1B Inhibition

A computational docking study has proposed that, along with sumaflavone, tetrahydroamentoflavone is a potent allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling. The study identified the unique 5',8''-linkage and the presence of a hydroxyl group at the 4'-position as critical structural determinants for this allosteric binding mode [1]. This is in stark contrast to amentoflavone, which was modeled to bind at the catalytic site. This allosteric mechanism offers a significant advantage for drug development by potentially circumventing the selectivity and toxicity issues associated with orthosteric PTP1B inhibitors.

Diabetes Obesity Allosteric Modulator

Dual Antioxidant Mechanism: H• and Electron Donation

A dedicated mechanistic study on tetrahydroamentoflavone (THA) elucidated its antioxidant activity in vitro, confirming it operates through a dual mechanism of metal-chelating and radical-scavenging [1]. Specifically, the study found that THA scavenges free radicals by donating both a hydrogen atom (H•) and an electron (e). While this study does not provide a direct head-to-head comparison with other biflavonoids, it establishes a precise and quantifiable mechanism for THA's antioxidant effect, differentiating it from other compounds that may rely solely on one of these pathways.

Antioxidant Oxidative Stress Mechanism of Action

THA High-Impact Research Applications


Gout and Hyperuricemia Drug Discovery

Researchers aiming to develop novel XO inhibitors should prioritize tetrahydroamentoflavone (THA). Its direct comparison with allopurinol, the clinical gold standard, shows comparable or better molar potency (IC50 of 92 nM vs. 100 nM) [1]. This makes THA an ideal starting point or reference compound for in vitro screening cascades and in vivo urate-lowering studies, especially for programs seeking natural product scaffolds to overcome allopurinol-associated hypersensitivity.

Antimicrobial Biflavonoid SAR Studies

For studies dissecting the SAR of antibacterial biflavonoids, THA is an indispensable tool. Evidence shows it displays the highest anti-planktonic activity and uniquely impacts biofilm formation compared to its oxidized analogs, amentoflavone and agathisflavone [2]. Its distinct effect on bacterial carotenoids further sets it apart from naringenin and amentoflavone in membrane interaction studies [3]. Procuring THA is essential for any research group mapping the functional consequences of the flavanone vs. flavone core structure.

Allosteric PTP1B Inhibitors for Diabetes & Obesity

Tetrahydroamentoflavone is uniquely positioned as a valuable tool for metabolic disease research. In silico models propose it as an allosteric inhibitor of PTP1B, a target where orthosteric inhibitors have historically failed in clinical trials [4]. Unlike amentoflavone, which is modeled to bind the catalytic site, THA's predicted allosteric mechanism offers a potential path to selective and safe PTP1B modulation. Its procurement is a strategic choice for labs focused on validating allosteric PTP1B as a therapeutic strategy.

In Vivo Inflammation: NSAID-Comparable Efficacy

For studies in rodent models of inflammation, THA offers a key advantage: a direct link between its in vitro COX-1 inhibition and in vivo anti-inflammatory activity that is comparable to ibuprofen [5]. This is a critical piece of evidence for a natural product, demonstrating robust translational potential. Researchers can confidently use THA in vivo to explore its effects on inflammatory cascades, pain, and edema, knowing its efficacy has been benchmarked against a well-established NSAID.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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